molecular formula C12H24N2O3 B15086903 (+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine

(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine

Cat. No.: B15086903
M. Wt: 244.33 g/mol
InChI Key: VFLAAWSSFKEQED-SKDRFNHKSA-N
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Description

(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the tert-butoxycarbonyl (t-BOC) protecting group on the nitrogen atom and the hydroxymethyl group on the piperidine ring enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of a suitable precursor to form the piperidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde as the source of the hydroxymethyl group.

    Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (t-BOC) group. This step typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where the t-BOC group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Methyl derivatives

    Substitution: Various substituted piperidines

Scientific Research Applications

(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Medicine: It is a precursor in the synthesis of various drugs, including those targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the t-BOC group can enhance the compound’s stability and selectivity towards its target.

Comparison with Similar Compounds

(+/-)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine can be compared with other similar compounds, such as:

    N-t-BOC-piperidine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

    N-t-BOC-aminopiperidine: Lacks the hydroxymethyl and methyl groups, affecting its reactivity and stability.

    N-t-BOC-(4R)-Amino-(3R)-hydroxymethylpiperidine: Similar structure but without the methyl group, which can influence its chemical properties and applications.

The unique combination of the t-BOC protecting group, hydroxymethyl group, and methyl group in this compound makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-5-9(13)12(4,7-14)8-15/h9,15H,5-8,13H2,1-4H3/t9-,12+/m1/s1

InChI Key

VFLAAWSSFKEQED-SKDRFNHKSA-N

Isomeric SMILES

C[C@]1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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